methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate (CAS: 1432678-96-0) is a pyrrole-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl ester at the 3-position of the pyrrole ring. The Boc group serves as a common protecting group for amines, enhancing stability during synthetic processes, while the methyl ester contributes to solubility and reactivity in organic transformations .
This compound is listed in commercial catalogs (e.g., CymitQuimica) as a discontinued product, indicating its use as a synthetic intermediate in specialized organic or medicinal chemistry applications . Its structural complexity and functional groups make it a valuable building block for constructing more elaborate heterocyclic systems, such as those seen in indole- or pyrazole-fused pharmaceuticals .
Properties
IUPAC Name |
methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-9(10(15)17-5)8(6-13-7)14-11(16)18-12(2,3)4/h6,13H,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQURFPQMOHHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate, also known by its IUPAC name methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 254.28 g/mol. Its structure features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains. For instance, a study highlighted that certain pyrrole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 5 µM against Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance antibacterial potency .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 5 |
| Other Pyrrole Derivatives | Various strains | Varies |
Antiviral Activity
The antiviral potential of pyrrole derivatives has also been explored. Some studies have indicated that similar compounds can act as inhibitors against viruses such as the tobacco mosaic virus (TMV). The incorporation of specific functional groups into pyrrole structures has been shown to enhance their antiviral efficacy, although specific data on this compound's activity against viral pathogens remains limited .
Anti-inflammatory Properties
Pyrrole derivatives have been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation. While specific studies on this compound are sparse, related compounds have demonstrated promising results in reducing inflammation markers in vitro and in vivo .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activities of various pyrrole derivatives, including this compound. The results indicated that modifications to the carbonyl group significantly increased antibacterial activity against Gram-positive bacteria.
- Antiviral Mechanism Exploration : Research focused on the mechanisms by which pyrrole derivatives inhibit viral replication has suggested that these compounds may interfere with viral entry or replication processes. Future studies are needed to elucidate the specific pathways affected by this compound.
- Inflammation Model : In a model of induced inflammation, a related pyrrole compound exhibited a reduction in pro-inflammatory cytokines, suggesting potential applications for treating inflammatory diseases.
Comparison with Similar Compounds
Compound 10a (Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate)
- Substituents : Indolyl groups at positions 4 and 5, ethyl ester (vs. methyl ester in the target compound).
- Synthesis : Prepared via CuCl₂-catalyzed reaction of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-diene (DD) in THF, yielding 98% .
- Key Properties :
- Melting Point : 169–173°C
- IR Peaks : 1765 cm⁻¹ (Boc C=O), 1682 cm⁻¹ (ester C=O)
- Molecular Weight : 554.63 g/mol (C₃₂H₃₄N₄O₅)
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Substituents: Trifluoromethyl group at position 4 (vs. Boc-amino group in the target compound).
- Applications : Explored for antitumor and cytotoxic activities due to the electron-withdrawing CF₃ group, which enhances metabolic stability .
- Structural Data : Characterized via X-ray crystallography, confirming planar pyrrole geometry .
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with furan and chromenone moieties.
- Synthesis : Suzuki coupling with a boronic acid derivative, yielding 63% .
- Key Properties :
- Melting Point : 163–166°C
- Molecular Weight : 615.7 g/mol
Comparative Data Table
Key Findings and Implications
Ethyl vs. methyl esters (10a vs. target compound) influence lipophilicity, with ethyl esters typically offering higher solubility in nonpolar solvents .
Suzuki coupling (used in Example 75 ) highlights alternative strategies for introducing aryl/heteroaryl groups.
Commercial Relevance :
- The discontinuation of the target compound in commercial catalogs contrasts with the research focus on analogs like 10a, indicating shifting priorities in medicinal chemistry.
Preparation Methods
Formylation of Pyrrole Derivatives
The initial step involves formylation of the pyrrole ring to introduce an aldehyde functional group, which is crucial for subsequent transformations. A representative method is adapted from Hawker and Silverman’s procedure:
- Reagents: Phosphoryl chloride (POCl3) and dimethylformamide (DMF).
- Conditions: POCl3 is added to ice-cold DMF to form the Vilsmeier reagent, followed by dropwise addition of the pyrrole ester in dichloromethane (DCM) at 2–10 °C.
- Reaction: The mixture is refluxed for 90 minutes under vigorous stirring.
- Workup: After cooling, aqueous sodium acetate solution is added, followed by basification to pH 10–11 with NaOH.
- Extraction: The product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
This yields methyl 4-formyl-1H-pyrrole-2-carboxylate or methyl 5-formyl-1H-pyrrole-2-carboxylate depending on the regioisomer formed.
Boc Protection of the Amino Group
The amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) chemistry to prevent undesired side reactions during subsequent steps:
N-Methylation of Pyrrole Nitrogen
Selective methylation of the pyrrole nitrogen is achieved via:
Reduction and Final Esterification
The final step involves reduction and esterification to afford the methyl ester:
- Reagent: Diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM).
- Additives: Tetrahydrofuran (THF) is added to stabilize intermediate complexes during reduction.
- Conditions: Room temperature, atmospheric pressure.
- Yield: Moderate yields (~46-56%) are typical due to sensitivity of Boc groups and complexation effects.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrole formylation | POCl3, DMF, DCM | 2–10 °C, reflux | Not specified | Regioisomeric aldehydes formed |
| Boc protection | Boc2O, DMAP | Room temperature | 90–95 | High yield of Boc-protected amine |
| N-Methylation | Dimethyl carbonate, DABCO | Mild heating | High | Selective N-methylation |
| Reduction (DIBAL-H) | DIBAL-H, DCM + THF | Room temperature | 46–56 | THF additive improves complexation and yield |
Research Findings and Mechanistic Insights
- The Boc protecting group plays a critical role in directing the reactivity and stability of intermediates during reduction steps.
- The addition of THF as an additive during DIBAL-H reduction stabilizes aluminum complexes, improving yields.
- N-Methylation impacts the reactivity of the pyrrole ring, requiring optimization of reduction conditions.
- Formylation regioselectivity influences the position of substitution on the pyrrole ring, affecting downstream chemistry.
Patent-Based Preparation Methods
European Patent EP3015456A1 describes preparation methods for pyrrolidine-2-carboxylic acid derivatives, structurally related to the target compound, highlighting:
- Use of formic mixed anhydrides or alkyl formates to induce cyclization reactions forming the pyrrole ring.
- Strong bases employed to remove α-hydrogens during cyclization.
- Acid addition to improve reaction yields.
- Variations in alkyl groups (including methyl and tert-butyl) and protecting groups (including Boc) to tune properties and reactivity.
This patent underscores the synthetic flexibility and strategic use of protecting groups in pyrrole derivative synthesis.
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons, e.g., tert-butyl singlet at δ 1.34 ppm and pyrrole NH at δ 10.16–12.43 ppm .
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Resolves molecular conformation (e.g., bond angles, dihedral distortions in pyrrole rings) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 311.1 for related compounds) .
Advanced: How can researchers resolve discrepancies in NMR data for tert-butoxycarbonyl-protected pyrrole derivatives?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH protons by 0.5–1.0 ppm .
- Tautomerism : Monitor exchange broadening in D₂O to confirm dynamic processes.
- 2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., differentiating pyrrole C3/C4 carbons) .
Example :
In , ethyl derivatives showed distinct NH signals at δ 10.16–10.20 ppm in DMSO-d6. Cross-validate with X-ray data to confirm substituent orientation .
Advanced: What strategies are effective in improving the yield of the tert-butoxycarbonyl protection step in pyrrole synthesis?
Methodological Answer:
Q. Table 2: Yield Optimization for Boc Protection
| Condition | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|
| Boc₂O, THF, 0°C | 95 | >99% | |
| Boc₂O, DMF, RT | 85 | 93% |
Structural Analysis: How does X-ray crystallography contribute to understanding the molecular conformation of this compound?
Methodological Answer:
X-ray data (e.g., ) reveal:
- Bond Angles : Pyrrole ring angles (~108° for N-C-C), confirming aromaticity.
- Torsional Strain : tert-Butyl groups introduce steric hindrance, distorting dihedral angles by 5–10° .
- Intermolecular Interactions : Hydrogen bonding between NH and carbonyl groups stabilizes crystal packing .
Example :
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate () crystallizes in a monoclinic system (a = 6.0568 Å, β = 81.206°), with key H-bonding at O···H-N (2.12 Å) .
Data Contradiction: How to address conflicting HPLC purity results in different synthetic batches?
Methodological Answer:
- Column Calibration : Use standardized HPLC columns (C18, 5 µm) and isocratic elution (e.g., 70% MeCN/H₂O) .
- Impurity Profiling : Identify byproducts (e.g., de-Boc derivatives) via LC-MS and adjust reaction time/temperature .
- Reproducibility : Ensure consistent Pd catalyst activity (e.g., pre-dried Pd(PPh₃)₄) to minimize variability .
Case Study :
In , purity varied from 94–97% due to residual Pd catalysts. Adding EDTA washes during workup reduced metal contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
